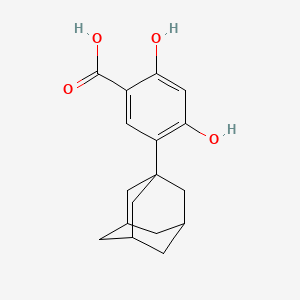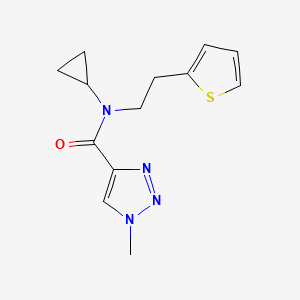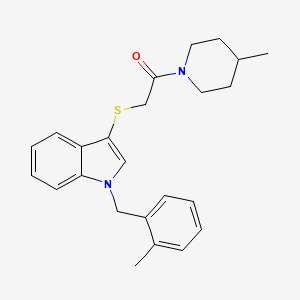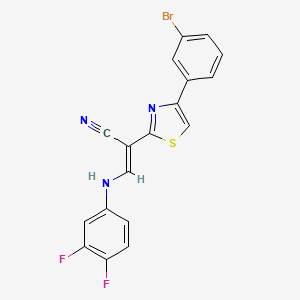
Methyl 1-(2-furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
Researchers have been exploring the synthesis of pyrrolidin-2-ones and their derivatives, considering them a promising class of non-aromatic heterocyclic compounds. These structures are found in many natural products and biologically active molecules. The ability to introduce various substituents into the nucleus of pyrrolidin-2-ones is crucial for creating new medicinal molecules with improved biological activity. The synthesis of specific derivatives by reacting the methyl ester of furyl-2-carbonylpyruvic acid with a mixture of aromatic aldehyde and amino alcohols has been studied, showing the potential for creating compounds with significant biological activities (Rubtsova et al., 2020).
Potential Bioactive Molecules
The exploration of heterocyclic systems like 2-aryl-N-methyl4,8a-di(2-furyl)perhydro[1,3,2]dioxaborinino-[5,4-c]pyridine, which contains piperidine and dioxaborinine rings, indicates significant potential in dermatology, spasmology, anticoagulant, and antipsoriatic applications. These findings underscore the importance of developing new methods to synthesize such compounds, highlighting the role of methyl 1-(2-furylcarbonyl)-4-hydroxy-2-pyrrolidinecarboxylate derivatives in creating bioactive molecules (Phuong et al., 2017).
Chemical Properties and Reactions
Studies on the chemical properties and reactions of these compounds, including their synthesis routes, structural characterization, and potential applications, are pivotal. For instance, the synthesis and transformation of specific pyrrolidine derivatives into compounds with interesting chemical structures suggest the versatility and potential of these molecules in various scientific and medicinal fields (Wu et al., 1996).
Eigenschaften
IUPAC Name |
methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-11(15)8-5-7(13)6-12(8)10(14)9-3-2-4-17-9/h2-4,7-8,13H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYWVRYDCMRUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Oxaspiro[3.5]nonan-7-yl)ethanamine](/img/structure/B2758298.png)
![4-butyl-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2758300.png)

![2-Methylimidazo[1,2-a]pyrazine](/img/structure/B2758302.png)
![7-(4-Chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2758305.png)


![1-(2,3-Dimethoxyphenyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2758309.png)

![7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2758311.png)
![7-Fluoro-3-[[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2758316.png)
![2-[1-(5-bromo-2-chloropyridin-3-yl)-N-methylformamido]-N-cyclopropylacetamide](/img/structure/B2758317.png)

